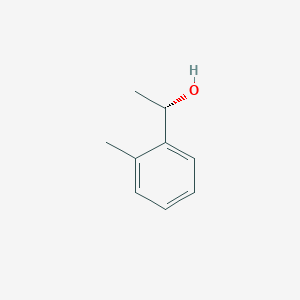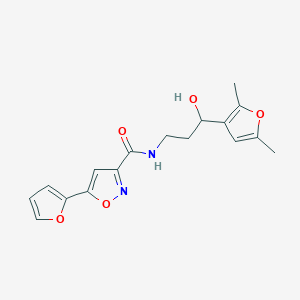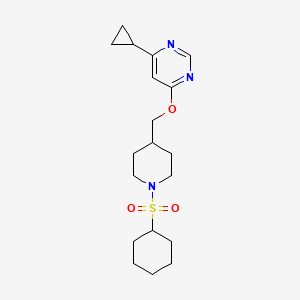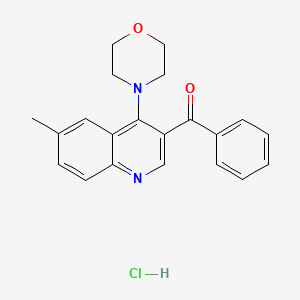
(1S)-1-(2-methylphenyl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(2-methylphenyl)ethan-1-ol, also known as α-phenylethanol or 2-phenylethanol, is a secondary alcohol with a chemical formula C8H10O. It is a colorless liquid with a pleasant floral scent, which makes it a popular ingredient in the perfume industry. In recent years, α-phenylethanol has gained significant attention in the field of scientific research due to its various applications in the medical and biotechnological fields.
Applications De Recherche Scientifique
Lipid-Reducing Activity in Marine Sponges
Research has identified aromatic bisabolane-related compounds, including (1S)-1-(2-methylphenyl)ethan-1-ol derivatives, in marine sponges. These compounds exhibit lipid-reducing activity, suggesting potential applications in treating lipid metabolic disorders and obesity (Costa et al., 2019).
Prochiral Proton Identification
Studies on chiral esters of 2-arylethan-1-ols, which include (1S)-1-(2-methylphenyl)ethan-1-ol, have been conducted using ytterbium shift reagents. This research aids in the differentiation and definition of prochiral protons, essential in understanding molecular structures (Coxon et al., 2004).
Inhibitors of Store-Operated Calcium Entry
In the context of store-operated calcium entry (SOCE) inhibition, analogues of SKF-96365, including derivatives of (1S)-1-(2-methylphenyl)ethan-1-ol, have shown promising effects. These compounds could influence endoplasmic reticulum Ca2+ release and SOCE in lymphocyte cell lines, suggesting therapeutic potential (Dago et al., 2018).
Substrate Specificity in Alcohol Dehydrogenases
(1S)-1-(2-methylphenyl)ethan-1-ol and its derivatives have been studied as substrates for alcohol dehydrogenase enzymes. These studies provide insights into the enzyme's specificity and potential roles in metabolism and detoxification processes (Pietruszko et al., 1973).
Photophysical and Electroluminescent Properties
Research on PtAg2 acetylide complexes, which incorporate (1S)-1-(2-methylphenyl)ethan-1-ol derivatives, highlights their application in organic light-emitting diodes (OLEDs). These studies explore the impact of molecular rigidity on phosphorescent emission, contributing to advancements in OLED technology (Shu et al., 2017).
Propriétés
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methylphenyl)ethan-1-ol | |
CAS RN |
51100-05-1 | |
| Record name | (1S)-1-(2-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)


![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)


![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)